molecular formula C14H15NO3 B1532183 1-Cyclopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid CAS No. 1219571-56-8

1-Cyclopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B1532183
CAS No.: 1219571-56-8
M. Wt: 245.27 g/mol
InChI Key: DFDYQFDORBLAGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid (CAS: 60655-92-7) is a pyrrolidine derivative characterized by a cyclopropyl group at position 1, a phenyl group at position 2, and a carboxylic acid moiety at position 2. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research .

Properties

IUPAC Name

1-cyclopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-12-8-11(14(17)18)13(15(12)10-6-7-10)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDYQFDORBLAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(C(CC2=O)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Mannich reaction, where a ketone, formaldehyde, and an amine are reacted to form the desired product . The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often require optimization of reaction conditions, including temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the cyclopropyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

1-Cyclopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Polar substituents (e.g., hydroxyl, chloro) in analogs like 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid improve aqueous solubility, which is critical for bioavailability .

Antioxidant Properties

Compounds with electron-donating substituents (e.g., hydroxyl, amino) exhibit enhanced antioxidant activity. For example:

  • 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one : Demonstrated 1.5× higher DPPH radical scavenging activity than ascorbic acid .
  • 1-(4-Fluorophenyl)-5-oxo-pyrrolidine-3-carboxylic acid derivatives : Substitution with fluorophenyl groups reduced antioxidant efficacy compared to hydroxylated analogs .

Target Compound: No direct antioxidant data are reported, but the phenyl group may contribute to radical stabilization, while the cyclopropyl group could limit solubility and bioavailability .

Structural and Stereochemical Considerations

Chirality profoundly impacts biological activity:

  • (2R,3R)-1-Cyclohexyl-2-(4-dimethylaminophenyl)-5-oxo-pyrrolidine-3-carboxylic acid: The R,R configuration enhances binding to chiral receptors, suggesting enantioselective effects .
  • Target Compound : Stereochemical details are unspecified in available literature, underscoring a need for further characterization .

Biological Activity

1-Cyclopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid (CAS No. 1219571-56-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Overview of the Compound

  • Molecular Formula : C14H15NO3
  • Molecular Weight : 245.27 g/mol
  • IUPAC Name : this compound

This compound features a pyrrolidine core with a cyclopropyl group and a phenyl substituent, which contributes to its unique chemical and biological properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of enzymes involved in metabolic pathways. For instance, studies have shown its potential to inhibit BACE-1, an enzyme associated with Alzheimer's disease, with sub-micromolar activity .
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.
  • Cancer Therapeutics : Investigations into the anticancer properties of this compound have revealed its ability to modulate biochemical pathways that are crucial for cancer cell proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits BACE-1 enzyme with sub-micromolar activity
AntimicrobialExhibits potential antimicrobial properties
AnticancerModulates pathways related to cancer cell survival

Case Study 1: BACE-1 Inhibition

A study published in 2024 highlighted the synthesis of fully substituted 5-oxopyrrolidines, including derivatives of this compound. These compounds were found to effectively inhibit BACE-1, suggesting their potential role in treating Alzheimer's disease .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound demonstrated significant activity against various bacterial strains. This could pave the way for developing new treatments for bacterial infections resistant to current antibiotics.

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
5-Oxo-1-phenylpyrrolidine-3-carboxylic acidLacks cyclopropyl groupDifferent reactivity and activity
1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acidVaries in substitution patternVariations in reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
Reactant of Route 2
1-Cyclopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.